Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol
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Overview
Description
Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a synthetic organic compound that features a cyclohexane ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods such as hydrogenation of benzene or cycloaddition reactions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Substitution Reactions: The amino group can be introduced through substitution reactions using appropriate reagents such as amines and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, high-pressure hydrogenation, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Antimicrobial Agents: Investigation of its antimicrobial activity against various pathogens.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Material Science: Application in the synthesis of advanced materials with specific properties.
Agriculture: Use as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,3R)-3-(4-hydroxy-1H-pyrazol-1-yl)cyclohexan-1-ol
- Rel-(1R,3R)-3-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol
Uniqueness
Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to the presence of the amino group on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R,3R)-3-(4-aminopyrazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15N3O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8-9,13H,1-4,10H2/t8-,9-/m1/s1 |
InChI Key |
YYRGVLRUQOTMDP-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)N2C=C(C=N2)N |
Canonical SMILES |
C1CC(CC(C1)O)N2C=C(C=N2)N |
Origin of Product |
United States |
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